

Spectroscopic Profile of 1,4-Bis(trimethylsilyl)tetrafluorobenzene: A Technical Guide

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Compound of Interest

	1,4-
Compound Name:	<i>Bis(trimethylsilyl)tetrafluorobenzene</i>
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This technical guide provides a comprehensive overview of the spectroscopic data available for **1,4-bis(trimethylsilyl)tetrafluorobenzene**, a key organosilicon compound with applications in materials science and as a reference standard in nuclear magnetic resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed spectroscopic information for this compound.

Summary of Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **1,4-bis(trimethylsilyl)tetrafluorobenzene**.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Nucleus	Chemical Shift (δ) ppm	Solvent	Multiplicity	Coupling Constant (J) Hz	Reference
^1H	-0.39	20% CCl_4	Singlet	Not Applicable	[1]
^{13}C	No data available	-	-	-	
^{19}F	-124.2	20% CCl_4	Singlet	Not Applicable	[1]
^{29}Si	No data available	-	-	-	

Table 2: Mass Spectrometry (MS) Data

Technique	Ionization Method	Key Fragments (m/z)	Relative Intensity	Reference
Mass Spectrometry	Electron Ionization (EI, 73 eV)	294 $[\text{M}]^+$	Low	[1]
81 $[\text{CH}_3\text{SiF}_2]^+$	High	[1]		
77 $[(\text{CH}_3)_2\text{SiF}]^+$	High	[1]		
73 $[(\text{CH}_3)_3\text{Si}]^+$	High	[1]		

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference
2946	Medium	C-H stretch	[1]
2889	Medium	C-H stretch	[1]
1575	Weak	C=C stretch (aromatic)	[1]
1487	Weak	C=C stretch (aromatic)	[1]
1400	Strong, Broad	Si-CH ₃ deformation	[1]
1343	Weak	-	[1]
1334	Weak	-	[1]
1286	Weak	-	[1]
1240	Strong	Si-CH ₃ symmetric deformation	[1]
1214	Strong	-	[1]
1183	Medium	-	[1]
1035	Weak	-	[1]
921	Strong	C-F stretch	[1]
830	Strong, Broad	Si-C stretch	[1]
748	Strong	-	[1]
684	Medium	-	[1]
613	Medium	-	[1]
566	Weak	-	[1]
432	Weak	-	[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific UV-Vis spectroscopic data for **1,4-bis(trimethylsilyl)tetrafluorobenzene** has been identified in the reviewed literature. For comparative purposes, the non-fluorinated analog, 1,4-bis(trimethylsilyl)benzene, exhibits UV absorption maxima.

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data for **1,4-bis(trimethylsilyl)tetrafluorobenzene** are not extensively described in the available literature. Therefore, generalized protocols suitable for the analysis of this and similar organosilicon compounds are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR Spectroscopy:
 - Sample Preparation: Dissolve approximately 5-10 mg of **1,4-bis(trimethylsilyl)tetrafluorobenzene** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CCl₄). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
 - Instrument Parameters: Utilize a spectrometer operating at a frequency of 300 MHz or higher.
 - Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- ¹⁹F NMR Spectroscopy:
 - Sample Preparation: Prepare the sample as described for ¹H NMR. An external reference standard such as CFCl₃ (0 ppm) can be used.
 - Instrument Parameters: Use a spectrometer equipped with a fluorine probe.
 - Data Acquisition: Acquire the spectrum with proton decoupling to simplify the fluorine signals.
- ¹³C and ²⁹Si NMR Spectroscopy:

- Sample Preparation: A more concentrated sample (20-50 mg) in a suitable deuterated solvent is recommended due to the lower natural abundance and sensitivity of these nuclei.
- Instrument Parameters: Employ a high-field NMR spectrometer. For ^{29}Si NMR, the use of polarization transfer techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can significantly enhance signal intensity.
- Data Acquisition: Longer acquisition times and a greater number of scans are typically required.

Mass Spectrometry (MS)

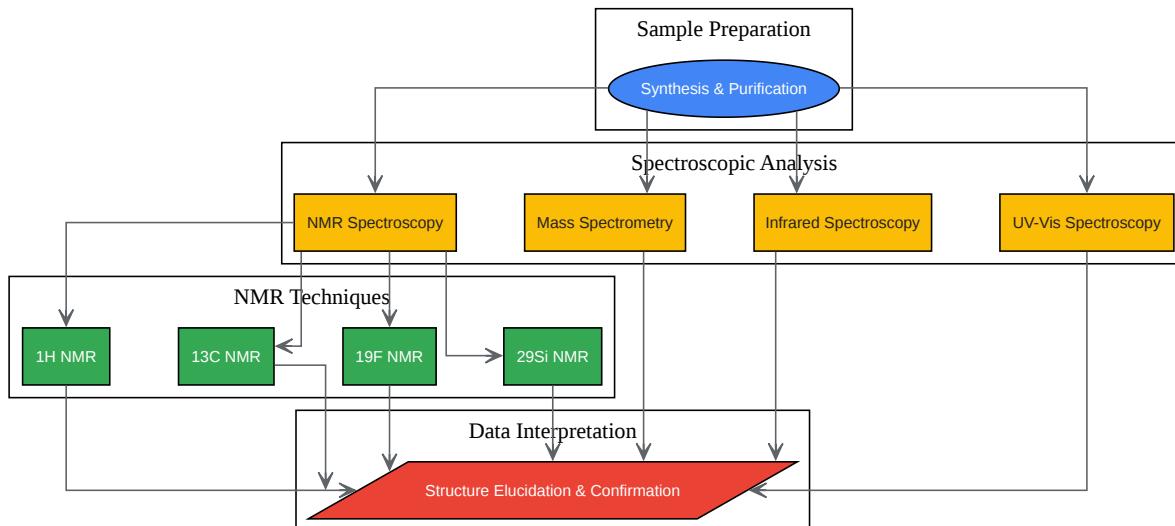
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

- Sample Preparation: The spectrum can be obtained from a neat sample, as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl_4).
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}) using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample holder or the pure solvent should be recorded and subtracted from the sample spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of **1,4-bis(trimethylsilyl)tetrafluorobenzene**.

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Caption: Spectroscopic analysis workflow for **1,4-bis(trimethylsilyl)tetrafluorobenzene**.

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References

- 1. 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
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